rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride
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Overview
Description
rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride: is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bicyclo[3.1.0]hexane ring system. The presence of an amino group and a carboxylate ester makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine is introduced into the bicyclic system.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The bicyclic structure provides rigidity, which can enhance binding affinity to targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- rac- (1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
- rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride
- rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate
Uniqueness
rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups. The combination of an amino group and a carboxylate ester in a rigid bicyclic structure provides distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-2-6(9)5(8)4-8;/h5-6H,2-4,9H2,1H3;1H/t5-,6+,8+;/m0./s1 |
InChI Key |
XTDAAGREHNSRED-OERIEOFYSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CC[C@H]([C@@H]1C2)N.Cl |
Canonical SMILES |
COC(=O)C12CCC(C1C2)N.Cl |
Origin of Product |
United States |
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